Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate
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Overview
Description
Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxyphenyl group and an ethyl acetate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-methoxybenzoyl)acetate: Similar in structure but with a different functional group arrangement.
Cyclobutyl acetate: Lacks the methoxyphenyl group, resulting in different chemical properties.
Uniqueness
Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is unique due to its combination of a cyclobutyl ring and a methoxyphenyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 2-[3-(3-methoxyphenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)9-11-7-13(8-11)12-5-4-6-14(10-12)17-2/h4-6,10-11,13H,3,7-9H2,1-2H3 |
InChI Key |
HRYMJQFGNQNMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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